molecular formula C13H18BrNO B5776375 2-(4-bromophenyl)-N-(3-methylbutyl)acetamide

2-(4-bromophenyl)-N-(3-methylbutyl)acetamide

Cat. No. B5776375
M. Wt: 284.19 g/mol
InChI Key: WLKOIAWTFZCGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(3-methylbutyl)acetamide is a chemical compound that is commonly used in scientific research. It is also known as URB597 and is a selective inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

2-(4-bromophenyl)-N-(3-methylbutyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a role in pain sensation, mood regulation, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of FAAH. This leads to an increase in the levels of endocannabinoids in the body, which can result in reduced pain sensation, improved mood, and reduced inflammation. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-(3-methylbutyl)acetamide in lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other systems in the body. However, one limitation is that it has a short half-life, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(3-methylbutyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, research is needed to develop more stable and effective analogs of this compound for use in therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(3-methylbutyl)acetamide involves the reaction of 4-bromoaniline with 3-methylbutylamine in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenyl)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10(2)7-8-15-13(16)9-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKOIAWTFZCGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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